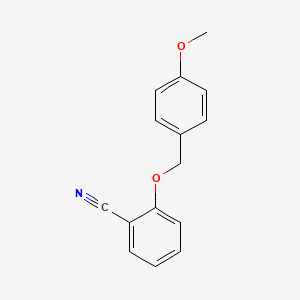

2-((4-Methoxybenzyl)oxy)benzonitrile

Beschreibung

2-((4-Methoxybenzyl)oxy)benzonitrile is a substituted benzonitrile derivative characterized by a 4-methoxybenzyloxy group at the 2-position of the benzonitrile scaffold. Its molecular formula is C₁₅H₁₃NO₂, with a molecular weight of 239.27 g/mol. The compound is typically synthesized via nucleophilic substitution reactions, where 4-methoxybenzyl chloride reacts with a hydroxyl-substituted benzonitrile precursor under basic conditions .

This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of triazole and pyrimidine derivatives for drug discovery . For example, it has been incorporated into prostate cancer PET tracer candidates to enhance target specificity and pharmacokinetic properties .

Eigenschaften

Molekularformel |

C15H13NO2 |

|---|---|

Molekulargewicht |

239.27 g/mol |

IUPAC-Name |

2-[(4-methoxyphenyl)methoxy]benzonitrile |

InChI |

InChI=1S/C15H13NO2/c1-17-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16/h2-9H,11H2,1H3 |

InChI-Schlüssel |

PFWSUXRIYUCWOS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)COC2=CC=CC=C2C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxybenzyl)oxy)benzonitrile typically involves the reaction of 4-methoxybenzyl alcohol with 2-hydroxybenzonitrile in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: The benzylic position of the 4-methoxybenzyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: 2-((4-Methoxybenzyl)oxy)benzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((4-Methoxybenzyl)oxy)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-((4-Methoxybenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. For instance, the nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position and Electronic Effects :

- The 4-methoxybenzyloxy group in the target compound donates electron density via the methoxy group, enhancing stability and influencing reactivity in nucleophilic aromatic substitution reactions compared to electron-withdrawing groups (e.g., -F in , -Br in ).

- Halogenated analogs (e.g., 4-bromo, 2-fluoro) exhibit higher molecular weights and altered lipophilicity, impacting their solubility and bioavailability .

Biological Activity: The pyrimidine-linked benzonitrile derivative (C₁₄H₁₁ClF₂N₂O₂) demonstrates potent bioactivity in antiviral assays, attributed to the difluoroethyl-pyrimidine moiety . The target compound’s 4-methoxy group may improve metabolic stability compared to non-substituted benzyloxy analogs .

Biologische Aktivität

2-((4-Methoxybenzyl)oxy)benzonitrile, also known as a methoxybenzyl ether derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical formula for 2-((4-Methoxybenzyl)oxy)benzonitrile is . The presence of the methoxy group enhances lipophilicity, potentially improving the compound's ability to permeate biological membranes.

Biological Activity Overview

Research into the biological activity of 2-((4-Methoxybenzyl)oxy)benzonitrile has indicated several areas of interest:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Potential : Some studies have indicated that derivatives of benzonitrile can induce apoptosis in cancer cells, suggesting that 2-((4-Methoxybenzyl)oxy)benzonitrile might possess similar properties.

The exact mechanism of action for 2-((4-Methoxybenzyl)oxy)benzonitrile is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammation and cell proliferation.

Proposed Mechanisms:

- Inhibition of Phosphodiesterase (PDE) : Similar compounds have shown potential as PDE inhibitors, which play a crucial role in regulating cyclic nucleotide levels and thus modulating cellular responses.

- Cytotoxicity in Cancer Cells : The compound may induce oxidative stress leading to apoptosis through mitochondrial pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine levels | |

| Anticancer | Induction of apoptosis |

- Antimicrobial Activity : A study demonstrated that 2-((4-Methoxybenzyl)oxy)benzonitrile inhibited the growth of Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anti-inflammatory Effects : In vitro experiments indicated that treatment with the compound reduced levels of TNF-α and IL-6 in activated macrophages by approximately 50%, suggesting significant anti-inflammatory potential.

- Anticancer Activity : In a recent study on breast cancer cell lines, treatment with 2-((4-Methoxybenzyl)oxy)benzonitrile resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the actions of 2-((4-Methoxybenzyl)oxy)benzonitrile. This includes:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- Target Identification : Using proteomic approaches to identify specific molecular targets engaged by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.